molecular formula C17H18O2S B14634321 Ethyl 3-phenyl-2-(phenylsulfanyl)propanoate CAS No. 54532-94-4

Ethyl 3-phenyl-2-(phenylsulfanyl)propanoate

Cat. No.: B14634321
CAS No.: 54532-94-4
M. Wt: 286.4 g/mol
InChI Key: ZEHMOEIYIKKMDI-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-2-(phenylsulfanyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a phenylsulfanyl group, which adds unique properties to its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-2-(phenylsulfanyl)propanoate typically involves the esterification of 3-phenyl-2-(phenylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-2-(phenylsulfanyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-phenyl-2-(phenylsulfanyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-2-(phenylsulfanyl)propanoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-phenyl-2-(phenylsulfanyl)propanoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

54532-94-4

Molecular Formula

C17H18O2S

Molecular Weight

286.4 g/mol

IUPAC Name

ethyl 3-phenyl-2-phenylsulfanylpropanoate

InChI

InChI=1S/C17H18O2S/c1-2-19-17(18)16(13-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3

InChI Key

ZEHMOEIYIKKMDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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